molecular formula C7H12F2O B13467347 (3,3-Difluoro-2,2-dimethylcyclobutyl)methanol

(3,3-Difluoro-2,2-dimethylcyclobutyl)methanol

Cat. No.: B13467347
M. Wt: 150.17 g/mol
InChI Key: QGKOQOILUPOJMY-UHFFFAOYSA-N
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Description

(3,3-Difluoro-2,2-dimethylcyclobutyl)methanol is an organic compound with the molecular formula C6H10F2O It is a fluorinated cyclobutane derivative, characterized by the presence of two fluorine atoms and two methyl groups on the cyclobutane ring, along with a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluoro-2,2-dimethylcyclobutyl)methanol typically involves the fluorination of a suitable cyclobutane precursor. One common method is the reaction of 2,2-dimethylcyclobutanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluoro-2,2-dimethylcyclobutyl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclobutylmethanol derivative.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of (3,3-Difluoro-2,2-dimethylcyclobutyl)aldehyde or (3,3-Difluoro-2,2-dimethylcyclobutylic) acid.

    Reduction: Formation of (3,3-Difluoro-2,2-dimethylcyclobutyl)methane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,3-Difluoro-2,2-dimethylcyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a probe in biological studies due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,3-Difluoro-2,2-dimethylcyclobutyl)methanol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluorocyclobutyl)methanol: Similar structure but lacks the two methyl groups.

    (3,3-Dimethylcyclobutyl)methanol: Similar structure but lacks the two fluorine atoms.

Uniqueness

(3,3-Difluoro-2,2-dimethylcyclobutyl)methanol is unique due to the combination of fluorine and methyl groups on the cyclobutane ring. This structural feature imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Properties

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

(3,3-difluoro-2,2-dimethylcyclobutyl)methanol

InChI

InChI=1S/C7H12F2O/c1-6(2)5(4-10)3-7(6,8)9/h5,10H,3-4H2,1-2H3

InChI Key

QGKOQOILUPOJMY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1(F)F)CO)C

Origin of Product

United States

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